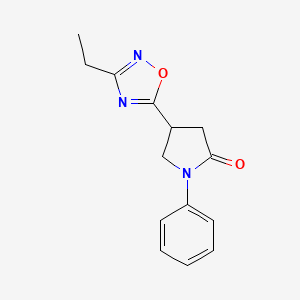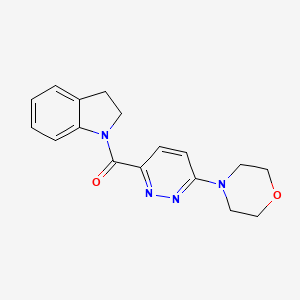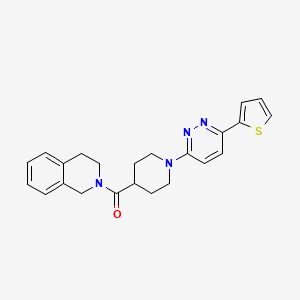![molecular formula C28H32N6O4 B11271558 N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11271558.png)
N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our protagonist, N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (let’s call it “N-CPETQ” for brevity), belongs to the intriguing class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs). These non-naturally occurring small molecules have captured the attention of researchers due to their diverse applications in agriculture and medicinal chemistry .
Preparation Methods
Synthetic Routes: N-CPETQ can be synthesized through various routes, but let’s focus on one common method. Starting from suitable precursors, a key step involves cyclization to form the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The ethylphenylamine moiety plays a crucial role in constructing this intricate structure.
Reaction Conditions: The synthesis typically involves condensation reactions, cyclizations, and subsequent functional group transformations. Specific conditions vary, but organic solvents, acid or base catalysts, and controlled temperatures are often employed.
Industrial Production: While N-CPETQ isn’t mass-produced, its synthesis can be scaled up using batch or continuous processes. Industrial production involves optimizing yields, minimizing impurities, and ensuring reproducibility.
Chemical Reactions Analysis
Reactivity: N-CPETQ participates in various chemical reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reductions alter its electronic properties.
Substitution: Substituents can be added or replaced. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: N-CPETQ derivatives arise from these reactions. For instance, functionalizing the ethylphenylamine group leads to diverse analogs with distinct properties.
Scientific Research Applications
Medicinal Chemistry: N-CPETQ’s bioactivity piques interest:
Anticancer: It may inhibit tumor growth pathways.
Antiviral: Potential against viral infections.
Cardiovascular Vasodilators: Impact on blood vessels.
Anti-inflammatory and Analgesic: Pain relief and inflammation control.
Coordination Compounds: N-CPETQ coordinates with metals, influencing biological systems. Researchers explore its interactions in drug delivery and catalysis.
Mechanism of Action
N-CPETQ’s effects involve molecular targets (e.g., enzymes, receptors) and signaling pathways. Detailed studies unravel its mode of action.
Comparison with Similar Compounds
N-CPETQ stands out due to its unique structure. Similar compounds include other [1,2,4]triazolo[1,5-a]pyrimidines, but N-CPETQ’s specific substituents set it apart.
Properties
Molecular Formula |
C28H32N6O4 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-[2-(3-ethylanilino)-2-oxoethyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H32N6O4/c1-3-14-32-26(37)22-13-12-19(25(36)30-20-9-5-6-10-20)16-23(22)34-27(32)31-33(28(34)38)17-24(35)29-21-11-7-8-18(4-2)15-21/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,29,35)(H,30,36) |
InChI Key |
UFPMWYBNWPTKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC(=O)NC5=CC=CC(=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11271501.png)
![N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11271505.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11271510.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B11271517.png)

![N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11271532.png)
![3-(cinnamylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11271536.png)
![5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271544.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B11271552.png)
![2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11271570.png)
![N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11271578.png)

